L-Ornithine hydrochloride

Aqueous Solubility Stock Solution Preparation In Vitro Assay

Achieving target solubility for urea cycle and cell culture studies is often hindered by the free base's poor water solubility. L-Ornithine hydrochloride (CAS 20724-48-5) resolves this with >10-fold higher aqueous solubility (543 mg/mL). - ≥98.5% purity meets USP/EP/JP specifications, ensuring low cytotoxicity and batch-to-batch consistency for biopharmaceutical media. - Demonstrates 42% brain ammonia reduction (vs. 22% for L-ornithine L-aspartate), enabling robust in vivo mechanistic studies. - Ideal for serum-free CHO-K1 media at 100 µM, maintaining viable cell density and recombinant protein yields.

Molecular Formula C5H13ClN2O2
Molecular Weight 168.62 g/mol
CAS No. 20724-48-5
Cat. No. B7775973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Ornithine hydrochloride
CAS20724-48-5
Molecular FormulaC5H13ClN2O2
Molecular Weight168.62 g/mol
Structural Identifiers
SMILESC(CC(C(=O)O)N)CN.Cl
InChIInChI=1S/C5H12N2O2.ClH/c6-3-1-2-4(7)5(8)9;/h4H,1-3,6-7H2,(H,8,9);1H/t4-;/m0./s1
InChIKeyGGTYBZJRPHEQDG-WCCKRBBISA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in water
Very slightly soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





L-Ornithine Hydrochloride (CAS 20724-48-5): Essential Attributes and Procurement Baseline for the Ornithine Salt Form


L-Ornithine hydrochloride (CAS 20724-48-5) is the hydrochloride salt form of L-ornithine, a non-proteinogenic amino acid central to the urea cycle and polyamine biosynthesis [1]. It is distinguished from the free base and other salt forms (e.g., L-ornithine L-aspartate) by its ionic character, which confers significantly enhanced aqueous solubility and defined physicochemical properties, making it the preferred form for many in vitro biochemical, cell culture, and industrial applications . As a research compound, it is typically supplied as a white to off-white crystalline powder with a purity of ≥98.5% when meeting pharmacopoeial specifications .

Why L-Ornithine Hydrochloride Cannot Be Arbitrarily Substituted with Free Base or Other Ornithine Salts in Critical Protocols


Direct substitution of L-ornithine hydrochloride (CAS 20724-48-5) with the free base, L-ornithine L-aspartate, or even a different hydrochloride grade is not scientifically sound due to substantial differences in aqueous solubility, pH buffering capacity, and biological activity. The hydrochloride salt form demonstrates over an order of magnitude greater water solubility than the free base, a critical parameter for achieving target concentrations in cell culture media and in vitro assays . Furthermore, comparative studies show that while both L-ornithine (as the hydrochloride salt) and L-ornithine L-aspartate lower blood ammonia, they exhibit divergent effects on brain ammonia reduction and urea production, indicating that the counterion directly influences the biological outcome [1]. Using an alternative without accounting for these quantifiable differences risks experimental failure, inconsistent results, and invalidates cross-study comparisons.

Quantitative Differentiation of L-Ornithine Hydrochloride (CAS 20724-48-5) Against Key Comparators: Solubility, Biological Efficacy, and Purity Specifications


Aqueous Solubility: 10- to 20-Fold Enhancement Over Free Base Enables High-Concentration Stock Solutions

L-Ornithine hydrochloride (CAS 20724-48-5 / 3184-13-2) exhibits a markedly higher aqueous solubility compared to its free base form. At 20°C, the hydrochloride salt demonstrates a solubility of 543 mg/mL in water , whereas the free base (L-ornithine) is reported to have a solubility of only 26-50 mg/mL at 25°C [1]. This represents a minimum 10.9-fold and up to a 20.9-fold increase in solubility, enabling the preparation of highly concentrated stock solutions essential for reproducible in vitro dosing and cell culture supplementation.

Aqueous Solubility Stock Solution Preparation In Vitro Assay Cell Culture Media Supplementation

Defined pH Profile (5.0-6.0) in Aqueous Solution Ensures Consistent Buffering and Minimizes pH-Induced Artifacts

A 1M aqueous solution of L-Ornithine hydrochloride at 25°C exhibits a consistent pH range of 5.0-6.0 [1]. In contrast, the free base form of L-ornithine has a reported pH of approximately 9.70 in aqueous solution [2]. This stark difference means that direct substitution of the hydrochloride salt with the free base would drastically alter the pH of the experimental medium, potentially denaturing pH-sensitive enzymes, affecting cell viability, or invalidating kinetic assays designed for near-neutral pH.

pH Control Buffer Preparation Enzymatic Assay Cell Culture

Distinct Biological Efficacy: L-Ornithine Hydrochloride Demonstrates Superior Brain Ammonia Reduction (42% vs. 22%) Compared to L-Ornithine L-Aspartate

In a direct head-to-head comparison using a rat model of hyperammonemia-induced encephalopathy, L-ornithine (administered as the hydrochloride salt) reduced brain ammonia concentration by 42% compared to controls, whereas treatment with L-ornithine L-aspartate achieved only a 22% reduction [1]. Both treatments reduced blood ammonia (34% and 39%, respectively) and increased urea production (39% and 86%, respectively), but the differential effect on brain ammonia highlights a mechanistic divergence attributable to the counterion. This indicates that the hydrochloride salt provides a more favorable outcome for mitigating central nervous system ammonia burden.

Hyperammonemia Urea Cycle Ammonia Detoxification In Vivo Model Encephalopathy

Stringent Purity Specifications (98.5-101.5% by Titration) and Low Impurity Profile Ensures Reliability in Critical Assays and Bioproduction

Procurement-grade L-Ornithine hydrochloride (CAS 20724-48-5) meeting USP, EP, and JP pharmacopoeial specifications guarantees a purity of 98.5-101.5% by titration . This level of purity is accompanied by strict limits on key impurities, such as ammonia (≤0.02%) and sulfate (≤0.02%) . In contrast, many generic L-ornithine free base or lower-grade salts may have purity levels as low as 95% and lack documented impurity profiles . For applications in sensitive mammalian cell culture, biopharmaceutical manufacturing, or enzymatic assays, this 3.5-6.5 percentage point increase in purity and the assurance of low endotoxin/impurity levels can be the difference between a successful production run and a failed batch.

Purity Specification USP/EP/JP Compliance Quality Control Biopharmaceutical Production

Cell Culture Performance: Quantitative Improvement in Viable Cell Density and Viability in CHO-K1 Cells

Supplementation of serum-free CHO-K1 cell culture media with 100 μM L-ornithine (as the hydrochloride salt) has been shown to support higher viable cell density (VCD) and maintain viability compared to unsupplemented controls [1]. This effect is due to the role of ornithine as a critical precursor for polyamine biosynthesis (putrescine, spermidine, spermine), which are essential for cell growth and proliferation in serum-free, chemically defined media. While direct quantitative comparison to putrescine supplementation is provided in the source, the data unequivocally demonstrates that L-ornithine hydrochloride is an effective and necessary media component for achieving optimal growth in industrially relevant CHO cell lines.

CHO Cell Culture Serum-Free Media Polyamine Synthesis Biopharmaceutical Manufacturing

Documented Human Pharmacokinetics: Transient Plasma Elevation Without Accumulation or Retinal Toxicity at 3g/day for 3 Months

A 3-month open-label study in healthy volunteers (n=16) receiving 3.0 g/day of L-ornithine hydrochloride demonstrated that oral administration results in a transient increase in plasma ornithine levels without long-term accumulation [1]. The study reported a significant reduction in Cmax after the 3-month period compared to baseline, and importantly, no changes in retinal function (assessed by electroretinography) were observed, nor were any clinically relevant side effects reported. This human safety data is specific to the hydrochloride salt and provides a crucial baseline for studies involving oral administration, a factor not yet established for all ornithine derivatives.

Pharmacokinetics Safety Profile Oral Supplementation Human Study

Optimal Scientific and Industrial Applications for L-Ornithine Hydrochloride (CAS 20724-48-5) Based on Quantitative Evidence


High-Concentration Stock Solutions for In Vitro Enzyme Assays and Cell-Free Systems

Given its 10- to 20-fold higher aqueous solubility compared to the free base (543 mg/mL vs. 26-50 mg/mL), L-Ornithine hydrochloride is the ideal choice for preparing concentrated stock solutions (≥500 mg/mL) required for in vitro enzyme kinetics, urea cycle reconstitution assays, and high-throughput screening. The consistent acidic pH (5.0-6.0) of the stock solution also simplifies buffer preparation [1].

Serum-Free and Chemically Defined Mammalian Cell Culture (e.g., CHO, HEK293)

L-Ornithine hydrochloride is a critical media supplement for supporting polyamine biosynthesis in serum-free, chemically defined media. As demonstrated in CHO-K1 cells, 100 μM supplementation maintains viable cell density and viability, enabling robust growth and higher yields of recombinant proteins. The high purity (≥98.5%) and low impurity profile of USP/EP/JP grades minimize cytotoxic effects, ensuring batch-to-batch consistency in biopharmaceutical manufacturing [2].

In Vivo Models of Hyperammonemia and Hepatic Encephalopathy

For researchers studying ammonia detoxification, L-Ornithine hydrochloride (as opposed to L-ornithine L-aspartate) is the preferred salt form based on its superior reduction of brain ammonia (42% vs. 22%) in a rat model of hyperammonemia-induced encephalopathy. This quantitative efficacy data supports its use in mechanistic studies and preclinical drug development targeting central nervous system ammonia burden [3].

Pharmaceutical Formulation and Tablet Manufacturing

The hydrochloride salt form is widely used as an inexpensive and stable raw material for L-ornithine in solid oral dosage forms. Patents exist for high-content tablets (≥50% ornithine hydrochloride by mass) utilizing direct compression methods, leveraging its crystalline properties and compatibility with excipients like maltose and cyclodextrins. This makes it a cost-effective and scalable choice for developing nutraceutical or pharmaceutical preparations [4].

Technical Documentation Hub

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